The synthesis of 1-(6-Methoxy-2-naphthyl)ethanamine can be achieved through several methods. A common synthetic route involves the following steps:
In industrial applications, these methods may be scaled up using continuous flow reactors to enhance yield and purity. Advanced purification techniques such as recrystallization and chromatography are often employed to isolate the final product effectively.
The molecular structure of 1-(6-Methoxy-2-naphthyl)ethanamine is characterized by:
The InChI representation of this compound is InChI=1S/C13H15NO/c1-9(14)10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-9H,14H2,1-2H3
, which provides a detailed depiction of its connectivity .
1-(6-Methoxy-2-naphthyl)ethanamine is involved in various chemical reactions, primarily due to its functional groups:
These reactions are influenced by factors such as solvent choice, temperature, and concentration, which can affect reaction rates and yields .
Research indicates that 1-(6-Methoxy-2-naphthyl)ethanamine exhibits potential antibacterial activity through its interaction with specific biochemical pathways:
The physical and chemical properties of 1-(6-Methoxy-2-naphthyl)ethanamine include:
These properties are significant for its application in laboratory settings and industrial processes .
The applications of 1-(6-Methoxy-2-naphthyl)ethanamine span several fields:
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1